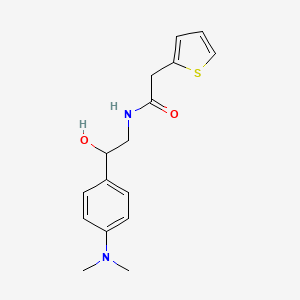

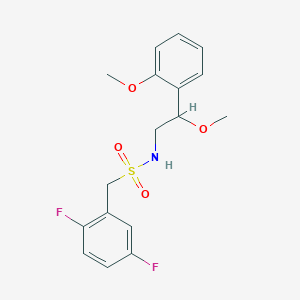

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a dimethylamino group, which is known to influence reactivity and stability in various chemical contexts, as well as a thiophene ring, which is a common motif in molecules with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including functional group transformations and the formation of amide bonds. For instance, the synthesis of N-(2-dimethylaminoethyl)acetohydroxamic acid involved the incorporation of a dimethylamino group into the hydroxamic acid molecule, which was shown to catalyze ester hydrolysis effectively . Similarly, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved through a sequence of reduction, acetylation, ethylation, and condensation steps, with significant improvements in yield and cost-effectiveness . These examples suggest that the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide would also require careful consideration of reaction conditions and reagent selection to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques, such as NMR, FTIR, and mass spectroscopy. For example, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated using these methods, providing detailed insights into their molecular conformations . Similarly, the pKa determination of newly synthesized acetamide derivatives involved spectroscopic studies to understand the protonation behavior of different nitrogen atoms within the molecules . These techniques would be essential in analyzing the molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide to confirm its identity and purity.

Chemical Reactions Analysis

The presence of functional groups such as the dimethylamino group can significantly influence the chemical reactivity of acetamide derivatives. For instance, the dimethylamino group in N-(2-dimethylaminoethyl)acetohydroxamic acid was found to assist deacylation in the catalysis of ester hydrolysis through intramolecular general base catalysis . This suggests that the dimethylamino group in N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide may also impart unique reactivity patterns, potentially making it a candidate for catalytic or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structures. For example, the acidity constants (pKa values) of acetamide derivatives were determined to understand their behavior in different pH environments . These properties are crucial for predicting the solubility, stability, and reactivity of the compounds in various conditions. The physical properties such as melting point, boiling point, and solubility of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide would need to be characterized to facilitate its handling and application in potential case studies.

科学的研究の応用

Synthesis and Structure Exploration

Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide, a compound structurally similar to the specified chemical, involved synthesis and structural investigation through NMR spectroscopy, X-ray analysis, and DFT methods. This research highlights the compound's relevance in understanding molecular structures and interactions in chemistry (Nikonov et al., 2016).

Chemoselective Acetylation for Antimalarial Drugs

A study focused on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs. This process utilized immobilized lipase as a catalyst, underlining the compound's role in drug synthesis and optimization (Magadum & Yadav, 2018).

Synthetic Utility in Organic Chemistry

Another research area involves the use of N,N-dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals for cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals synthesis. These compounds serve as temporary protecting groups for vicinal diols, showcasing the chemical's utility in selective organic transformations (Hanessian & Moralioglu, 1972).

Generation of Structurally Diverse Libraries

Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base related structurally to the queried compound, a study demonstrated its role in generating a diverse library of compounds through alkylation and ring closure reactions. This signifies its importance in the development of novel chemical entities with potential pharmaceutical applications (Roman, 2013).

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)13-7-5-12(6-8-13)15(19)11-17-16(20)10-14-4-3-9-21-14/h3-9,15,19H,10-11H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCUDTGESHCXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)

![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)